Mgggr

Übersicht

Beschreibung

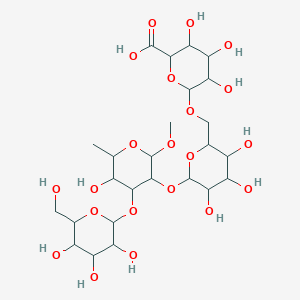

The compound MGGGR, with the chemical formula C25H42O21, is a complex organic molecule characterized by multiple hydroxyl groups and ether linkages. It is known for its intricate structure, which includes several six-membered rings and a carboxylic acid group. The compound’s unique arrangement of atoms and bonds makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MGGGR involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the formation of the core structure, followed by the addition of hydroxyl groups and ether linkages. Key reagents used in the synthesis include various alcohols, acids, and catalysts that facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound is achieved through a series of chemical reactions conducted in large-scale reactors. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

MGGGR undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acid group produces alcohols.

Wissenschaftliche Forschungsanwendungen

Introduction to Grignard Reagents

Grignard reagents are formed by the reaction of magnesium with organic halides, resulting in a compound characterized by the general formula R-MgX, where R represents an organic group and X is a halogen. These reagents are crucial for creating new carbon-carbon bonds, making them invaluable in organic synthesis and various chemical reactions.

Organic Synthesis

Grignard reagents play a pivotal role in organic chemistry for synthesizing alcohols, acids, and other functional groups. Their ability to react with electrophiles allows for the construction of complex molecules. For example:

- Formation of Alcohols : When Grignard reagents react with carbonyl compounds, they produce alcohols after hydrolysis. This reaction is fundamental in synthesizing secondary and tertiary alcohols.

- Carbon-Carbon Bond Formation : Grignard reagents facilitate the formation of carbon-carbon bonds by reacting with various electrophiles such as alkyl halides and carbonyl compounds .

Industrial Applications

Grignard reagents are extensively used in the pharmaceutical industry. A notable example is their application in the synthesis of Tamoxifen , a medication used for treating estrogen receptor-positive breast cancer. The Grignard reaction serves as a key step in its production, highlighting the reagent's importance in medicinal chemistry .

Synthesis of Complex Molecules

A study demonstrated the use of Grignard reagents in synthesizing complex organic molecules from simpler precursors. The research illustrated how varying the organic halide could lead to different products, showcasing the versatility of Grignard reagents in creating diverse chemical structures.

| Reaction Type | Organic Halide | Product |

|---|---|---|

| Carbonyl Addition | R-MgBr + R'CHO | R-R'CH(OH) |

| Alkylation | R-MgCl + R'X | R-R' |

| Coupling Reaction | R-MgI + ArBr | R-Ar |

Hydrogen Storage Research

Recent advancements have also explored using magnesium-based materials for hydrogen storage, leveraging Grignard chemistry to enhance hydrogenation and dehydrogenation kinetics. For instance, Mg-based ternary hydrides have shown promise due to their high hydrogen capacity and low cost .

Wirkmechanismus

The mechanism by which MGGGR exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and ether linkages play a crucial role in these interactions, facilitating binding to enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

MGGGR can be compared to other similar compounds, such as:

Glucose: Both compounds contain multiple hydroxyl groups, but this compound has a more complex structure.

Sucrose: Like this compound, sucrose contains ether linkages, but it lacks the carboxylic acid group.

Cellulose: Shares the presence of hydroxyl groups and ether linkages, but differs in its polymeric nature.

The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties.

Biologische Aktivität

Mgggr, also known as Methylglyoxal bis(guanylhydrazone) (MGBG), is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and metabolic regulation. This article explores the structure-activity relationships (SAR), mechanisms of action, and relevant case studies that highlight the compound's efficacy.

Structure-Activity Relationships (SAR)

MGBG is a competitive inhibitor of S-adenosyl-L-methionine decarboxylase, an enzyme crucial for polyamine biosynthesis, which includes spermidine and spermine. The inhibition of this enzyme leads to decreased polyamine levels, which can affect cell proliferation and induce apoptosis in cancer cells . Quantum mechanical calculations have been employed to ascertain the structural preferences of MGBG under physiological conditions, providing insights into its interaction with biological targets.

MGBG's anticancer properties are attributed to several mechanisms:

- Inhibition of Polyamine Synthesis : By inhibiting S-adenosyl-L-methionine decarboxylase, MGBG disrupts the synthesis of polyamines, which are essential for cell growth and differentiation.

- Induction of Apoptosis : Studies have shown that MGBG can trigger apoptotic pathways in various cancer cell lines, making it a potential candidate for cancer therapy .

- Antioxidant Activity : MGBG has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Table 1: Summary of Key Studies on MGBG

Clinical Applications

MGBG has been evaluated in clinical settings for its potential to treat various malignancies:

- Cancer Treatment : Clinical trials have indicated that MGBG can enhance the effects of other chemotherapeutic agents when used in combination therapies. Its ability to induce apoptosis makes it a valuable addition to cancer treatment regimens.

- Metabolic Disorders : Beyond oncology, research is being conducted on the role of MGBG in metabolic disorders, particularly those related to glycation processes and advanced glycation end products (AGEs) derived from methylglyoxal .

Eigenschaften

IUPAC Name |

3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[5-hydroxy-2-methoxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O21/c1-5-8(27)18(44-23-16(35)11(30)9(28)6(3-26)42-23)20(25(39-2)41-5)46-24-17(36)12(31)10(29)7(43-24)4-40-22-15(34)13(32)14(33)19(45-22)21(37)38/h5-20,22-36H,3-4H2,1-2H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGBHQRXLBYEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926181 | |

| Record name | Methyl hexopyranosyl-(1->3)-[hexopyranuronosyl-(1->6)hexopyranosyl-(1->2)]-6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128643-92-5 | |

| Record name | Methyl 3-O-glucopyranosyl-2-O-(6-O-(glucopyranosyluronic acid)glucopyranosyl)rhamnopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128643925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hexopyranosyl-(1->3)-[hexopyranuronosyl-(1->6)hexopyranosyl-(1->2)]-6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.